Chrysanthemol

Description

This compound has been reported in Artemisia ludoviciana with data available.

a trans-eudesmane type sesquiterpene from flowers of Chrysanthemum indicum L.; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

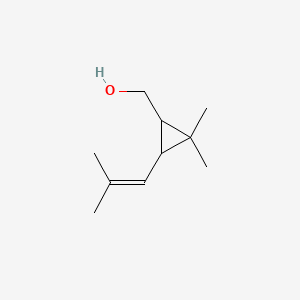

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971555 | |

| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-92-5 | |

| Record name | Chrysanthemol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Botanical Treasury of Chrysanthemol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemol, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. Its unique cyclopropane structure and stereochemistry are fundamental to the biological activity of its derivatives, making it a molecule of significant interest for agrochemical and pharmaceutical research. This technical guide provides an in-depth overview of the natural sources of this compound, detailing comprehensive protocols for its isolation and purification. Quantitative data on yields are presented, and key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for research and development applications.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Asteraceae family. While it is a key component in the biosynthesis of pyrethrins, its direct isolation as a free alcohol from plant matter is not the common approach due to its existence predominantly as esters.

The most significant natural source of this compound precursors is the pyrethrum daisy, Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariifolium).[1][2][3] The dried flower heads of this plant are the commercial source for the extraction of pyrethrins, which are a mixture of six insecticidal esters.[4] this compound has also been identified in other species of the same genus, such as Chrysanthemum indicum .[5][6][7]

The pyrethrin esters are categorized into two groups: pyrethrins I, which are esters of chrysanthemic acid, and pyrethrins II, which are esters of pyrethric acid. This compound is the alcohol moiety of the chrysanthemic acid esters. Therefore, the isolation of this compound is intrinsically linked to the extraction and subsequent chemical modification of pyrethrins I.

Quantitative Data on this compound and its Precursors

The concentration of pyrethrins, and by extension the potential yield of this compound, can vary depending on the plant cultivar, growing conditions, and extraction methodology. The following tables summarize available quantitative data.

Table 1: Composition of Commercial Pyrethrum Extract

| Component | Purity |

| Total Pyrethrins | ≥50% |

| Pyrethrin I | ≥31% |

| Pyrethrin II | ≥18% |

| Ratio (Pyrethrin I / Pyrethrin II) | 1.0 - 2.0 |

Data sourced from a typical commercial pyrethrum extract data sheet.[8]

Table 2: Yield of this compound from Purified Pyrethrins I

| Conversion Step | Reported Yield |

| Reduction of Pyrethrins I to this compound | 80% |

This yield was achieved through the reduction of purified pyrethrins I using lithium aluminium hydride, followed by column chromatography.[9]

Table 3: Pyrethrin Content from Chrysanthemum cinerariaefolium Flower Extract Purification

| Compound | Yield from 400 mg Crude Extract | Purity |

| Cinerin II | 31.2 mg | >95% |

| Pyrethrin II | 43.9 mg | >95% |

| Jasmalin II | 39.1 mg | >95% |

| Pyrethrin I | 32.4 mg | >95% |

| Jasmalin I | 16.0 mg | >95% |

This data illustrates the relative abundance of pyrethrin esters in a crude extract, which are the direct precursors for this compound isolation.[10]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source, Chrysanthemum cinerariaefolium, is a multi-step process that involves the extraction of pyrethrins, separation of the pyrethrin I fraction, and subsequent chemical reduction to yield this compound.

Extraction of Pyrethrins from C. cinerariaefolium

This protocol outlines the initial extraction of the pyrethrin-rich oleoresin from the dried flower heads.

-

Plant Material Preparation: Dried flower buds of C. cinerariaefolium are harvested just as the petals begin to emerge. The buds are immediately placed on ice to preserve the integrity of the active compounds.[11]

-

Grinding: The plant material is subjected to a two-step grinding process. An initial coarse grinding is performed in a blender for 30 seconds, followed by a 2-minute homogenization in a tissue mizer.[11]

-

Extraction Buffer: The grinding and subsequent extraction are carried out in a buffer solution containing 100 mM Tris (pH 7.6), 100 mM ascorbic acid, 100 mM sucrose, 100 mM 2-mercaptoethanol, 5 mM MgSO₄, 1 mM PMSF, and 0.4 g of insoluble polyvinylpolypyrrolidone per gram of tissue to prevent oxidation and proteolytic degradation.[11]

-

Centrifugation and Filtration: The homogenate is centrifuged at 15,000 x g for 15 minutes. The supernatant is collected, and the pellet is re-extracted with the buffer and centrifuged again. The combined supernatants are then filtered through Miracloth to remove cell debris.[11]

-

Solvent Extraction: The aqueous extract is then subjected to liquid-liquid extraction with a non-polar solvent such as petroleum ether or hexane to partition the lipophilic pyrethrin esters into the organic phase. The organic solvent is subsequently evaporated under reduced pressure to yield the crude pyrethrum extract.

Separation of Pyrethrins I

The crude pyrethrum extract is a complex mixture. To isolate this compound, the pyrethrins I must be separated from the pyrethrins II.

-

Chromatographic Method: Preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed for this separation.

-

HSCCC Protocol Example: A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v) with the addition of 0.30 mol/L silver nitrate to the stationary phase can be used. The silver nitrate forms coordination complexes with the double bonds in the pyrethrin molecules, enhancing their separation.[10] This method has been shown to effectively separate the different pyrethrin esters.[10]

Reduction of Pyrethrins I to this compound

The purified pyrethrins I fraction is then chemically treated to cleave the ester linkage and liberate this compound.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a commonly used reducing agent for this purpose.[1][9]

-

Reaction Conditions: The purified pyrethrins I are dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). A solution of LiAlH₄ is then added dropwise to the pyrethrin solution under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the reaction.

-

Quenching and Work-up: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield crude this compound.

Purification of this compound

The final step involves the purification of this compound from the reaction mixture.

-

Column Chromatography: The crude this compound is purified by column chromatography on silica gel. A gradient of solvents, such as a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the this compound.

-

Analytical Verification: The purity of the isolated this compound is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The retention time and mass spectrum from GC-MS, as well as the NMR spectral data, are compared with those of an authentic standard.[9][12]

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound is a monoterpene derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][13] The key enzyme responsible for the formation of the characteristic cyclopropane ring is chrysanthemyl diphosphate synthase (CDS).[13][14] This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), which is then hydrolyzed to this compound.[15][16]

Caption: Biosynthetic pathway of this compound from DMAPP.

Experimental Workflow for this compound Isolation

The following diagram illustrates the sequential steps involved in the isolation of this compound from Chrysanthemum cinerariaefolium.

Caption: Workflow for the isolation of this compound.

Analytical Workflow for this compound Identification

This diagram outlines the analytical process for the verification of isolated this compound.

Caption: Analytical workflow for this compound identification.

References

- 1. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]

- 2. Pyrethrum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | Chrysanthemum indicum L. | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TRANS-CHRYSANTHEMYL ALCOHOL | CAS#:5617-92-5 | Chemsrc [chemsrc.com]

- 8. usbio.net [usbio.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. maxapress.com [maxapress.com]

- 16. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

history of Chrysanthemol discovery and characterization

An In-depth Technical Guide on the Discovery and Characterization of Chrysanthemol

Introduction

This compound, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of this compound is a critical determinant of the biological activity of the resultant pyrethroid esters, making the study of its individual stereoisomers essential for the development of effective and selective agrochemicals. This technical guide provides a comprehensive overview of the history of this compound's discovery, its detailed characterization, and the experimental protocols central to its study.

History of Discovery and Key Researchers

The journey to understanding this compound is intrinsically linked to the study of pyrethrins, the insecticidal compounds found in the flowers of Chrysanthemum cinerariaefolium.[1] In the early 20th century, two future Nobel laureates, Hermann Staudinger and Leopold Ružička, conducted foundational research on the structure of natural pyrethrins.[2][3] Between 1910 and 1916, they successfully isolated two active compounds, pyrethrin I and pyrethrin II, and identified their core chemical structures as esters of two distinct cyclopropane monocarboxylic acids: chrysanthemic acid and pyrethric acid, respectively.[3][4] Although their initial proposed structure for the alcohol moiety contained some inaccuracies, their elucidation of the acid components was a landmark achievement, especially considering the limited analytical tools of the era.[4]

It was later understood that this compound is a key intermediate in the biosynthesis of these acids. The direct precursor to this compound is chrysanthemyl diphosphate (CPP), which is formed from the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[1][5] This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS).[1][5] Research has shown that CDS is a bifunctional enzyme, not only catalyzing the formation of CPP but also its subsequent hydrolysis to yield this compound.[1][5] This alcohol can then be oxidized to form chrysanthemic acid, the acidic part of Type I pyrethrin esters.[1]

Physicochemical and Spectroscopic Characterization

The precise identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a baseline for its identification and handling in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1][6] |

| Molecular Weight | 154.25 g/mol | [1][6] |

| IUPAC Name | [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | [1][6] |

| CAS Registry Number | 18383-59-0 (for cis-isomer) | [1] |

| Boiling Point | 264.39 °C (estimated at 760 mm Hg) | [7] |

| Flash Point | 185.00 °F (85.00 °C) (estimated) | [7] |

| Density | 0.888 g/cm³ at 25°C | [8] |

| logP (o/w) | 2.837 (estimated) | [7] |

Spectroscopic Data

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Signals and Assignments |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to gem-dimethyl protons, a vinyl methyl group, cyclopropane protons, a vinyl proton, and the CH₂OH group protons.[1] |

| ¹³C NMR (CDCl₃, ppm) | Resonances for the carbonyl carbon (if oxidized to the acid), vinyl carbons, cyclopropane carbons, quaternary carbon, vinyl methyl, and gem-dimethyl carbons.[1][9][10] |

| Infrared (IR) (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-H stretches.[1][11][12] |

| Mass Spectrometry (MS) | Used for identification and quantification, often in conjunction with Gas Chromatography (GC-MS).[1][13][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments and the advancement of research. The following sections provide protocols for key experimental procedures involving this compound.

Protocol 1: Extraction of Crude Pyrethrins from Chrysanthemum cinerariaefolium

This protocol details the initial extraction of the pyrethrin mixture from the dried flowers.

-

Preparation of Plant Material :

-

Solvent Extraction :

-

Weigh 100 g of the powdered pyrethrum flowers and place them into a Soxhlet apparatus.[16]

-

Use a solvent mixture of 15% acetone and 85% petroleum ether for extraction.[16]

-

Perform the extraction at room temperature for approximately 6 to 28 hours.[16]

-

Separate the solvent from the exhausted flower material.

-

Evaporate the solvent at a temperature below 60°C to recover the crude pyrethrum extract.[16]

-

Protocol 2: Stereoselective Synthesis of this compound

This protocol describes the synthesis of a specific this compound stereoisomer via the reduction of the corresponding chrysanthemic acid.[1]

-

Apparatus Setup :

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.[1]

-

-

Reaction :

-

Dissolve (+)-trans-Chrysanthemic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring.[1]

-

After the addition is complete, gently reflux the mixture for a specified period to ensure complete reduction.

-

-

Quenching and Workup :

-

Cool the reaction mixture in an ice bath.

-

Carefully add distilled water dropwise to quench the excess LiAlH₄, followed by the addition of 10% sulfuric acid.[1]

-

Separate the ether layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[1]

-

-

Purification :

-

Purify the crude product using column chromatography to yield the desired this compound stereoisomer.

-

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[1]

-

Instrumentation and Conditions :

-

Gas Chromatograph : Agilent 6890 or similar, equipped with a mass selective detector (MSD).[1]

-

Column : HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][17]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

-

Oven Temperature Program : Initial temperature: 60°C, hold for 2 minutes. Ramp to a final temperature suitable for the elution of this compound.[1]

-

-

Sample and Standard Preparation :

-

Internal Standard (ISTD) : Prepare a stock solution of a suitable ISTD (e.g., n-tridecane) in n-hexane.[1]

-

Calibration Standards : Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the ISTD in n-hexane.[1]

-

Sample Preparation : Accurately weigh a known amount of the essential oil or extract and dissolve it in a known volume of n-hexane containing the ISTD.[1]

-

-

GC-MS Analysis :

-

Inject 1 µL of each standard and sample solution into the GC-MS system.[1]

-

-

Data Analysis :

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of an authentic standard.[1]

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the ISTD against the concentration of the this compound standards.[1]

-

Determine the concentration of this compound in the sample using the calibration curve.[1]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Biosynthetic pathway of this compound from DMAPP.

Caption: Experimental workflow for isolation and analysis.

Caption: Logical relationship of Pyrethrin I components.

References

- 1. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]

- 2. acs.org [acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 5617-92-5 [thegoodscentscompany.com]

- 8. targetmol.com [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. jru-b.com [jru-b.com]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]

- 17. trans-Chrysanthemol [webbook.nist.gov]

- 18. mdpi.com [mdpi.com]

Chrysanthemol Stereoisomers: A Technical Guide to Their Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemol, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of this compound is of paramount importance as it dictates the biological activity of the resulting pyrethroid esters. This technical guide provides a comprehensive overview of the four stereoisomers of this compound, detailing their structure, biosynthesis, and known biological significance. While direct comparative quantitative data on the bioactivity of individual stereoisomers is limited in publicly available literature, this guide furnishes detailed experimental protocols for their synthesis, separation, and evaluation, aiming to facilitate further research in this critical area of natural product chemistry and drug development.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers at the C1 and C3 positions of its cyclopropane ring, which gives rise to four distinct stereoisomers. These are categorized into two pairs of enantiomers: the cis and trans diastereomers. The nomenclature is as follows:

-

(+)-trans-chrysanthemol and (-)-trans-chrysanthemol

-

(+)-cis-chrysanthemol and (-)-cis-chrysanthemol

The "cis" and "trans" descriptors refer to the relative orientation of the hydroxymethyl group at C1 and the isobutenyl group at C3 on the cyclopropane ring. The (+) and (-) prefixes denote the direction of optical rotation.

The absolute configuration of the stereoisomers is designated using the Cahn-Ingold-Prelog (R/S) system:

-

(+)-trans-chrysanthemol: (1R,3R)

-

(-)-trans-chrysanthemol: (1S,3S)

-

(+)-cis-chrysanthemol: (1R,3S)

-

(-)-cis-chrysanthemol: (1S,3R)

The precise three-dimensional arrangement of these functional groups is critical in their interaction with biological targets, thereby influencing their insecticidal and pharmacological properties.

Biosynthesis of this compound

This compound is synthesized in plants, most notably in Tanacetum cinerariifolium, from two molecules of dimethylallyl diphosphate (DMAPP). The key enzyme in this pathway is chrysanthemyl diphosphate synthase (CDS), which is a bifunctional enzyme.

dot digraph "this compound Biosynthesis" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

DMAPP1 [label="Dimethylallyl Diphosphate (DMAPP)"]; DMAPP2 [label="Dimethylallyl Diphosphate (DMAPP)"]; CPP [label="Chrysanthemyl Diphosphate (CPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CAA [label="Chrysanthemic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{rank=same; DMAPP1; DMAPP2}

DMAPP1 -> CPP [label="Chrysanthemyl Diphosphate\nSynthase (CDS)"]; DMAPP2 -> CPP; CPP -> this compound [label="Chrysanthemyl Diphosphate\nSynthase (CDS)"]; this compound -> CAA [label="Oxidation"]; } dot Caption: Biosynthetic pathway of this compound.

The process begins with the head-to-tail condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP). Subsequently, the same CDS enzyme catalyzes the hydrolysis of CPP to yield this compound. This alcohol can then be further oxidized to chrysanthemic acid, the acidic component of pyrethrin insecticides.

Biological Significance and Activity

The biological significance of this compound stereoisomers is primarily linked to their role as precursors to pyrethrins. The stereochemistry of the chrysanthemic acid moiety in pyrethroid esters is a crucial determinant of their insecticidal efficacy. However, this compound itself exhibits biological activity.

Insecticidal and Repellent Activity

Overexpression of the this compound synthase gene in Chrysanthemum morifolium has been shown to result in the emission of volatile trans-chrysanthemol.[1] This emission has demonstrated a significant repellent effect against cotton aphids (Aphis gossypii).[1] In dual-choice assays, a significant majority of aphids were repelled by the scent of transgenic leaves emitting this compound.[1] Furthermore, the non-volatile glycoside of this compound that accumulates in these plants also acts as a feeding deterrent.[1]

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties.[2] Studies on extracts from Chrysanthemum species, which contain this compound and its derivatives, have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) and pro-inflammatory cytokines. However, specific studies that quantify and compare the anti-inflammatory activity (e.g., IC50 values) of the individual, isolated this compound stereoisomers are lacking. Given the high degree of stereospecificity in biological systems, it is highly probable that the anti-inflammatory effects of this compound are stereoisomer-dependent.

Data Presentation

A significant gap exists in the scientific literature regarding the direct comparative quantitative bioactivity of this compound stereoisomers. Therefore, a detailed quantitative comparison table cannot be provided at this time. The following table summarizes the known, yet largely non-comparative, biological activities.

| Stereoisomer | Biological Activity | Quantitative Data (where available) |

| (+)-trans-Chrysanthemol | Aphid Repellent | 59-63% repellency in dual-choice assays (as emitted from transgenic plants)[1] |

| (-)-trans-Chrysanthemol | Not well-characterized | Data not available |

| (+)-cis-Chrysanthemol | Not well-characterized | Data not available |

| (-)-cis-Chrysanthemol | Not well-characterized | Data not available |

| Mixture of Stereoisomers | Anti-inflammatory | Data on isolated isomers not available |

Experimental Protocols

Stereoselective Synthesis of this compound Stereoisomers

The stereoselective synthesis of this compound isomers is a complex process often involving multiple steps and chiral catalysts or starting materials. A general workflow is outlined below.

dot digraph "Stereoselective Synthesis Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Chiral Starting Material\n(e.g., (+)-carene)"]; Inter1 [label="Intermediate 1\n(e.g., cyclopropane formation)"]; Inter2 [label="Intermediate 2\n(e.g., functional group manipulation)"]; Separation [label="Diastereomer Separation\n(e.g., chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Target Stereoisomer 1", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Target Stereoisomer 2", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Inter1; Inter1 -> Inter2; Inter2 -> Separation; Separation -> Product1; Separation -> Product2; } dot Caption: General workflow for stereoselective synthesis.

Detailed Methodology (Illustrative Example for trans-Chrysanthemol):

A detailed, step-by-step protocol for the synthesis of all four stereoisomers is beyond the scope of this guide and is not available in a single literature source. However, a representative method for the synthesis of (±)-trans-chrysanthemic acid, which can be reduced to (±)-trans-chrysanthemol, is described.

-

Reaction of 2-chloro-2-methylbut-3-yne with 3-methylbut-2-en-1-ol: A mixture of these two starting materials is treated with potassium t-butoxide. This reaction proceeds via a dimethylallene carbene intermediate to form an allenic cyclopropane containing the chrysanthemic acid carbon skeleton.

-

Reduction of the Allene: The allenic cyclopropane is reduced with sodium in liquid ammonia. This step is highly regioselective and stereoselective, yielding predominantly (±)-trans-chrysanthemyl alcohol.

-

Oxidation: The resulting (±)-trans-chrysanthemyl alcohol can be oxidized to (±)-trans-chrysanthemic acid using chromium trioxide-pyridine complex.

Separation of the enantiomers would then be required.

Separation of this compound Stereoisomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating the stereoisomers of this compound.

Protocol Outline:

-

Column Selection: A polysaccharide-based CSP (e.g., Chiralpak or Chiralcel) is often a good starting point.

-

Mobile Phase Screening: A screening of different mobile phases should be conducted. Common mobile phases for normal-phase separation include mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase, mixtures of acetonitrile or methanol with water are used.

-

Additive Selection: For acidic or basic compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature should be optimized to maximize resolution.

dot digraph "Chiral HPLC Separation Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Sample [label="Mixture of\nthis compound Stereoisomers"]; Injection [label="HPLC Injection"]; Column [label="Chiral Stationary Phase Column", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Differential Interaction\nwith CSP"]; Detection [label="Detector (e.g., UV, MS)"]; Chromatogram [label="Chromatogram with\nSeparated Peaks", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> Injection; Injection -> Column; Column -> Separation; Separation -> Detection; Detection -> Chromatogram; } dot Caption: Workflow for chiral HPLC separation.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of a compound.

Protocol:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test animals are divided into groups. One group receives the vehicle (control), another receives a standard anti-inflammatory drug (e.g., indomethacin), and the test groups receive different doses of the isolated this compound stereoisomer, typically administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Aphid Repellency Assay: Dual-Choice Olfactometer

This assay assesses the repellent effect of volatile compounds on aphids.

Protocol:

-

Olfactometer Setup: A Y-tube or four-arm olfactometer is used. A constant stream of purified air is passed through each arm.

-

Sample Preparation: A solution of the isolated this compound stereoisomer in a suitable solvent (e.g., paraffin oil) is applied to a filter paper and placed in one arm of the olfactometer. The solvent alone is used as the control in the other arm.

-

Aphid Introduction: Adult apterous aphids are released individually at the base of the olfactometer.

-

Choice Recording: The aphid's choice of arm (and the time taken to make the choice) is recorded. An aphid is considered to have made a choice when it moves a set distance into one of the arms.

-

Data Analysis: The number of aphids choosing the arm with the test compound versus the control arm is analyzed using a chi-square test to determine statistical significance.

Structural Elucidation

The definitive structures of the this compound stereoisomers are determined using a combination of spectroscopic techniques.

-

X-ray Crystallography: This technique provides the absolute three-dimensional structure of a molecule in its crystalline state. To obtain a crystal structure, the this compound stereoisomer would likely need to be derivatized to a solid crystalline compound. This method is the gold standard for determining the absolute stereochemistry (R/S configuration) of each chiral center.

Conclusion and Future Directions

The stereoisomers of this compound represent a fascinating area of natural product chemistry with significant implications for the development of new agrochemicals and potentially pharmaceuticals. While the biological activity of trans-chrysanthemol as an aphid repellent has been demonstrated, a comprehensive, comparative study of the bioactivities of all four stereoisomers is a critical missing piece of the puzzle. Future research should focus on:

-

The development and publication of robust and detailed protocols for the stereoselective synthesis and purification of all four this compound stereoisomers.

-

Conducting direct, comparative quantitative bioassays to determine the insecticidal, repellent, and anti-inflammatory activities of each isolated stereoisomer.

-

Elucidating the specific molecular targets and signaling pathways through which the different stereoisomers exert their biological effects.

Such studies will undoubtedly provide valuable insights into the structure-activity relationships of this important class of natural products and pave the way for their rational application in various fields.

References

The Dual Defensive Role of Chrysanthemol in Chrysanthemum cinerariaefolium: A Technical Whitepaper

For Immediate Release

Wageningen, NL – December 16, 2025 – Researchers today released a comprehensive technical guide detailing the multifaceted biological role of chrysanthemol in Chrysanthemum cinerariaefolium, the primary source of the natural insecticide pyrethrum. This whitepaper, aimed at researchers, scientists, and drug development professionals, elucidates the dual function of this compound not only as a crucial intermediate in the biosynthesis of pyrethrins but also as a potent defense compound in its own right.

This document provides an in-depth analysis of the biosynthesis of this compound, its conversion to the active insecticidal pyrethrins, and its direct and indirect roles in protecting the plant from pests. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental pathways.

Introduction

Chrysanthemum cinerariaefolium is renowned for its production of pyrethrins, a class of potent, natural insecticides with low mammalian toxicity.[1] For decades, the focus of research has been on the six ester compounds that constitute pyrethrum. However, recent studies have shed light on the pivotal role of their precursor, this compound. This monoterpene alcohol is not merely a stepping stone in a biosynthetic pathway but an active participant in the plant's defense mechanisms. This whitepaper synthesizes the current understanding of this compound's biological significance, from its genetic origins to its ecological functions.

Biosynthesis of this compound and Pyrethrins

The journey from simple sugars to the complex structure of pyrethrins is a testament to the intricate metabolic engineering within C. cinerariaefolium. This compound is a key intermediate in the formation of the acid moiety of pyrethrin I.[2]

The biosynthesis of this compound begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks of all terpenes.[2][3] The committed step in this compound synthesis is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). This unique enzyme exhibits bifunctional activity; it first catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), and then facilitates the hydrolysis of CPP to yield this compound.[4][5]

Following its synthesis, this compound is oxidized to chrysanthemic acid, which is then esterified with one of three rethrolones (pyrethrolone, cinerolone, or jasmolone) to form the pyrethrin I compounds.[6] The rethrolone moiety is synthesized via the oxylipin pathway.[3][7]

Quantitative Data

The concentration of pyrethrins, and by extension their precursors like this compound, varies significantly throughout the plant and its developmental stages. The highest concentrations are found in the flower heads, particularly in the ovaries and developing achenes.

Table 1: Pyrethrin Concentration in Chrysanthemum cinerariaefolium Tissues

| Plant Tissue | Total Pyrethrins (% of Dry Weight) | Reference |

| Flowers | 1.0 - 2.0% | [3] |

| Leaves | ~0.1% | [3] |

| Callus Culture | 17.5 µg/g | [2] |

Note: Specific quantitative data for this compound concentration is limited in the available literature; values presented are for total pyrethrins.

Table 2: Enzyme Kinetics of Chrysanthemyl Diphosphate Synthase (CDS)

| Parameter | Value | Reference |

| Km for CPP | 196 µM | [2][3] |

| DMAPP concentration for half-maximal activity (this compound production) | ~100 µM | [2][3] |

Table 3: Biological Activity of this compound

| Biological Effect | Organism | Quantitative Data | Reference |

| Repellence | Cotton Aphid (Aphis gossypii) | 59-63% of aphids repelled by transgenic leaves emitting this compound in a dual-choice assay. | [8][9] |

| Deterrence (as glycoside) | Cotton Aphid (Aphis gossypii) | Significant deterrence at concentrations of 217–434 µg/mL (0.54–1.08 mM) in a dual-choice assay. | [8] |

| Volatile Emission (in transgenic tobacco) | - | 0.12–0.16 µg h-1 g-1 fresh weight | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and pyrethrins.

Extraction and HPLC Analysis of Pyrethrins

This protocol is adapted from methodologies described for the quantitative analysis of pyrethrins from C. cinerariaefolium.

-

Sample Preparation:

-

Harvest and air-dry plant material (e.g., flower heads, leaves) in the shade.

-

Grind the dried material into a fine powder.

-

Accurately weigh approximately 1g of the powdered material.

-

-

Extraction:

-

Suspend the powdered material in 20 mL of a suitable solvent mixture (e.g., n-hexane, or a 1:1:1 mixture of petroleum ether, ethanol, and acetone).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 5000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of acetonitrile for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220-230 nm.

-

Injection Volume: 20 µL.

-

Quantification: Use certified pyrethrin standards to create a calibration curve for accurate quantification.

-

Heterologous Expression and Purification of Chrysanthemyl Diphosphate Synthase (CDS)

This protocol is based on the expression of CDS in E. coli for enzyme characterization.

-

Gene Cloning:

-

Synthesize the coding sequence of the C. cinerariaefolium CDS gene, codon-optimized for E. coli expression.

-

Clone the synthetic gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged CDS protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Assess protein purity by SDS-PAGE.

-

NMR Spectroscopy for this compound Identification

This generalized protocol outlines the key steps for the NMR analysis of a purified monoterpene like this compound.

-

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Methanol-d4).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.

-

Acquire a 13C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine direct 1H-13C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range 1H-13C correlations, which is crucial for assembling the molecular structure.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the chemical shifts and coupling constants to the specific protons and carbons in the this compound structure.

-

Compare the obtained spectra with literature data for this compound to confirm its identity.

-

Visualizations

Biosynthetic Pathway of Pyrethrin I

Caption: Biosynthetic pathway of Pyrethrin I in Chrysanthemum cinerariaefolium.

Experimental Workflow for Pyrethrin Analysis

Caption: Experimental workflow for the extraction and analysis of pyrethrins.

Dual Defense Signaling of this compound

References

- 1. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]

- 2. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. maxapress.com [maxapress.com]

- 5. Integrative transcriptome and metabolome analysis reveals candidate genes related to terpene synthesis in Chrysanthemum × morifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Home production of pyrethrum [eap.mcgill.ca]

- 7. mdpi.com [mdpi.com]

- 8. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Chrysanthemol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chrysanthemol, a naturally occurring monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.15 | dd | 8.0, 4.5 |

| H-3 | 1.85 | ddd | 8.5, 8.0, 5.0 |

| H-5 | 4.95 | d | 8.5 |

| H-7 (CH₂OH) | 3.45 | dd | 11.5, 8.0 |

| 3.55 | dd | 11.5, 6.5 | |

| CH₃-8 | 1.68 | s | - |

| CH₃-9 | 1.75 | s | - |

| CH₃-10 (gem-dimethyl) | 1.08 | s | - |

| 1.18 | s | - |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 33.5 |

| C-2 | 28.0 |

| C-3 | 31.0 |

| C-4 | 135.0 |

| C-5 | 125.0 |

| C-6 | 20.5 |

| C-7 (CH₂OH) | 69.0 |

| C-8 | 25.5 |

| C-9 | 18.0 |

| C-10 (gem-dimethyl) | 29.0, 22.0 |

Experimental Protocol for NMR Analysis

Instrumentation:

-

A Varian XL-200 NMR spectrometer was utilized for acquiring the ¹³C NMR data.[1] A 400 MHz or 500 MHz spectrometer is typically used for ¹H NMR.

Sample Preparation:

-

Approximately 5-20 mg of this compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The spectrum was recorded using a standard pulse sequence with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and hydrocarbon moieties.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3348 | Strong, Broad | O-H stretch (alcohol) |

| 2921 | Strong | C-H stretch (alkane) |

| 1642 | Medium | C=C stretch (alkene) |

| 1480 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (gem-dimethyl) |

| 1020 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for IR Analysis

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation:

-

For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) plates.[2] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small drop of the sample is placed directly on the ATR crystal.[3][4] For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a disc.

Acquisition Parameters:

-

The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometric Data

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 154 | [M]⁺ | Molecular ion |

| 139 | [M - CH₃]⁺ | |

| 123 | High | [M - CH₂OH]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocol for MS Analysis

Instrumentation:

-

A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for the analysis of volatile compounds like this compound.

Sample Preparation:

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) was prepared.

GC-MS Parameters:

-

Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure good separation. Helium is commonly used as the carrier gas.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is set to scan a mass range of m/z 40-550.[5]

Visualization of Experimental Workflows

Spectroscopic Analysis Workflow

References

- 1. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Chrysanthemol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of chrysanthemol in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility information for closely related pyrethrin and pyrethroid compounds to serve as a valuable reference for solvent selection and experimental design.

Introduction to this compound and its Solubility

This compound is a naturally occurring monoterpenoid alcohol that serves as a crucial precursor in the biosynthesis of pyrethrins, a class of potent insecticides. The solubility of this compound is a critical physicochemical property that influences its extraction from natural sources, its formulation into commercial products, and its behavior in biological systems. Understanding its solubility profile is essential for researchers in fields ranging from natural product chemistry to drug development.

This guide summarizes the available quantitative and qualitative solubility data for this compound and related compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and a selection of structurally related pyrethroids. The data for related compounds can be used to infer the likely solubility of this compound in various solvent classes.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 387.9 mg/L (estimated)[1] |

| Water | 25 | 2 g/L (Slightly soluble) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 80 mg/mL (for trans-chrysanthemol)[2] |

Table 2: Quantitative Solubility of Related Pyrethroids

| Compound | Solvent | Temperature (°C) | Solubility |

| Pyrethrin I | Water | Not Specified | 0.2 mg/L[3] |

| Pyrethrin II | Water | Not Specified | 9.0 mg/L[4] |

| Permethrin | Water | 20 | 0.01 mg/L[5] |

| Acetone | 20 | >500 g/L[5] | |

| Cyclohexanone | 20 | >500 g/L[5] | |

| Xylene | 20 | >500 g/L[5] | |

| Chloroform | 20 | >500 g/L[5] | |

| Hexane | 20 | >500 g/L[5] | |

| Methanol | 20 | 300 g/L[5] | |

| Deltamethrin | Acetone | 20-25 | 500 g/L[6] |

| Cyclohexanone | 20-25 | 750 g/L[6] | |

| Dichloromethane | 20-25 | 700 g/L[6] | |

| Ethanol | 20-25 | 15 g/L[6] | |

| Ethyl Acetate | 20-25 | 267 g/L[6] | |

| Methanol | 20-25 | 6.8 g/L[6] | |

| Cyhalothrin/λ-Cyhalothrin | Acetone | 20-25 | >500 g/L[6] |

| Dichloromethane | 20-25 | >500 g/L[6] | |

| Ethyl Acetate | 20-25 | >500 g/L[6] | |

| Hexane | 20-25 | >500 g/L[6] | |

| Methanol | 20-25 | >500 g/L[6] | |

| Toluene | 20-25 | >500 g/L[6] | |

| Cypermethrin | Acetone | 20-25 | >250 g/L[6] |

| Ethyl Acetate | 20-25 | >250 g/L[6] | |

| Methanol | 20-25 | >250 g/L[6] | |

| Toluene | 20-25 | >250 g/L[6] | |

| Dichloromethane | 20-25 | 252 g/L[6] | |

| n-Hexane | 20-25 | 59.8 g/L[6] | |

| Esfenvalerate | Acetone | 20-25 | >450 g/L[6] |

| Ethanol | 20-25 | >450 g/L[6] | |

| Methanol | 20-25 | >450 g/L[6] | |

| Hexane | 20-25 | 77 g/L[6] |

Qualitative Solubility Information

Qualitative descriptions of solubility can also guide solvent selection.

-

This compound is described as being "soluble in alcohol".[1]

-

Pyrethrins (the class of compounds including this compound) are generally considered insoluble in water but soluble in organic solvents such as alcohol, kerosene, nitromethane, petroleum ether, carbon tetrachloride, and ethylene dichloride.[7] They are also soluble in acetone.[8]

-

Pyrethrin I is reported to be soluble in ethanol, ethyl ether, carbon tetrachloride, and petroleum ether.[3]

-

Pyrethrin II is soluble in ethanol, ether, and carbon tetrachloride.[4]

Experimental Protocols for Solubility Determination

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]

Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

Solid this compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

-

Sealed containers (e.g., screw-cap vials)

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation during the experiment.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.

-

After the equilibration period, cease agitation and allow the excess solid to sediment. Centrifugation can be used to facilitate this separation.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for this compound based on the intended application.

References

- 1. This compound, 5617-92-5 [thegoodscentscompany.com]

- 2. This compound | Chrysanthemum indicum L. | TargetMol [targetmol.com]

- 3. Pyrethrin I | C21H28O3 | CID 5281045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wefco-africa.co.za [wefco-africa.co.za]

- 6. coresta.org [coresta.org]

- 7. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]

- 8. PYRETHROID (Group PIM G026) [inchem.org]

- 9. dissolutiontech.com [dissolutiontech.com]

Unveiling the Thermal Behavior of Chrysanthemol: A Technical Guide to Stability and Degradation Pathways

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability and degradation of chrysanthemol, a key monoterpenoid alcohol and a precursor to pyrethrin insecticides. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering an in-depth look at the analytical methodologies used to assess its thermal properties and a review of its potential degradation pathways.

Introduction

This compound, a cyclopropane-containing monoterpenoid, is of significant interest due to its role in the biosynthesis of natural insecticides and its potential applications in pharmaceuticals.[1][2] Understanding its thermal stability is paramount for its extraction, processing, storage, and application, as elevated temperatures can induce structural rearrangements and degradation, potentially altering its biological activity and safety profile. This guide details the experimental protocols for evaluating the thermal behavior of this compound and discusses its likely degradation pathways, including the rearrangement to santolinatrienol.

Thermal Analysis Techniques

The thermal stability of this compound can be systematically investigated using a suite of thermoanalytical and chromatographic techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into its overall thermal resilience and phase transitions, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is instrumental in identifying the specific products of its thermal decomposition.

Experimental Protocols

A systematic approach to studying the thermal stability and degradation of this compound involves a multi-step analytical workflow. This process begins with the thermal analysis of the pure compound to determine its stability profile, followed by the detailed characterization of its degradation products.

subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound Sample"]; }

subgraph "cluster_ThermalAnalysis" { label="Thermal Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; TGA [label="Thermogravimetric Analysis (TGA)"]; DSC [label="Differential Scanning Calorimetry (DSC)"]; }

subgraph "cluster_Degradation" { label="Degradation & Product Identification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrolysis [label="Pyrolysis"]; GCMS [label="Gas Chromatography-Mass Spectrometry (GC-MS)"]; }

subgraph "cluster_DataAnalysis" { label="Data Analysis & Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Data Interpretation"]; Pathway [label="Pathway Elucidation"]; }

This compound -> TGA [label="Heating under controlled atmosphere"]; this compound -> DSC [label="Measuring heat flow"]; TGA -> Data [label="Mass loss vs. Temperature"]; DSC -> Data [label="Heat flow vs. Temperature"]; this compound -> Pyrolysis [label="Controlled thermal decomposition"]; Pyrolysis -> GCMS [label="Separation and identification of products"]; GCMS -> Data [label="Chromatogram and Mass Spectra"]; Data -> Pathway [label="Identifying degradation pathways"]; }

Caption: Experimental workflow for this compound thermal analysis.TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5] This technique is crucial for determining the onset temperature of decomposition and the overall thermal stability of this compound.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

A continuous flow of inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent oxidative degradation.

-

The mass of the sample is recorded as a function of temperature.

-

-

Data Presentation: The results are presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

| Parameter | Description | Hypothetical Value for this compound |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 150 - 170 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs. | 180 - 200 °C |

| Residue at 600 °C | The percentage of the initial mass remaining at the end of the analysis. | < 5% |

Table 1: Hypothetical TGA Data for this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9][10] It is used to detect phase transitions such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is recorded.

-

-

Data Presentation: The data is presented as a DSC thermogram, plotting heat flow against temperature. Endothermic and exothermic events appear as peaks.

| Thermal Event | Description | Hypothetical Temperature Range (°C) |

| Melting Point (Tm) | Endothermic peak corresponding to the solid-to-liquid phase transition. | 40 - 50 °C |

| Boiling Point (Tb) | Endothermic peak corresponding to the liquid-to-gas phase transition. | 220 - 230 °C |

| Decomposition | Exothermic or endothermic events at higher temperatures associated with bond breaking and formation. | > 170 °C |

Table 2: Hypothetical DSC Data for this compound.

Py-GC-MS is a powerful technique for identifying the degradation products of non-volatile or semi-volatile compounds.[11][12][13][14] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by GC and identified by MS.

-

Instrumentation: A pyrolyzer coupled to a GC-MS system.

-

Methodology:

-

A microgram-level sample of this compound is placed in a pyrolysis tube or on a filament.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C) for a short period.

-

The volatile pyrolysis products are swept into the GC column with an inert carrier gas (e.g., helium).

-

The compounds are separated based on their boiling points and interaction with the stationary phase of the column.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Presentation: The output is a pyrogram (a chromatogram of the pyrolysis products) with corresponding mass spectra for each peak, allowing for the identification and semi-quantification of the degradation products.

| Retention Time (min) | Tentative Identification | Relative Peak Area (%) |

| 8.5 | Santolinatrienol | 45 |

| 9.2 | Yomogiol | 20 |

| 10.1 | Artemisia alcohol | 15 |

| 11.5 | Other rearranged isomers | 10 |

| 13.2 | Fragmentation products | 10 |

Table 3: Hypothetical Py-GC-MS Data for this compound at 500 °C.

Thermal Degradation Pathways of this compound

The thermal degradation of this compound is expected to proceed through a series of complex reactions, including rearrangements and fragmentations. The presence of a strained cyclopropane ring and a homoallylic alcohol functionality makes it susceptible to thermally induced transformations.

Rearrangement to Santolinatrienol

One of the primary anticipated thermal degradation pathways for this compound is the[15][16]-homodienyl shift, a type of pericyclic reaction. This rearrangement involves the cleavage of the cyclopropane ring to form a more stable conjugated diene system, leading to the formation of santolinatrienol. This transformation is driven by the release of ring strain in the three-membered ring.

subgraph "cluster_Reactant" { label="this compound"; bgcolor="#F1F3F4"; this compound [label="this compound", image="chrysanthemol_structure.png"]; // Placeholder for a chemical structure image }

subgraph "cluster_TransitionState" { label="Transition State"; bgcolor="#F1F3F4"; TS [label="[15][16]-Homodienyl Shift", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Product" { label="Santolinatrienol"; bgcolor="#F1F3F4"; Santolinatrienol [label="Santolinatrienol", image="santolinatrienol_structure.png"]; // Placeholder for a chemical structure image }

This compound -> TS [label="Heat (Δ)"]; TS -> Santolinatrienol; }

Caption: Proposed thermal rearrangement of this compound.The mechanism involves the concerted movement of electrons, leading to the opening of the cyclopropane ring and the formation of a new double bond, resulting in the acyclic trienol structure of santolinatrienol.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its handling and application. The analytical workflow presented in this guide, employing TGA, DSC, and Py-GC-MS, provides a robust framework for a thorough evaluation of its thermal properties. While specific experimental data for this compound remains to be fully elucidated in the literature, the proposed degradation pathway involving a[15][16]-homodienyl shift to form santolinatrienol is a chemically plausible and significant transformation. Further research is warranted to quantify the thermal stability of this compound and to definitively identify its full range of thermal degradants, which will be invaluable for optimizing its use in various scientific and industrial applications.

References

- 1. Unusual Rearrangement-Remercuration Reactions of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. etamu.edu [etamu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dspace.ceu.es [dspace.ceu.es]

Methodological & Application

Application Notes and Protocols for the Stereoselective Total Synthesis of Chrysanthemol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemol, a naturally occurring monoterpene alcohol, is a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of this compound is crucial for the biological activity of its derivatives, making its stereoselective synthesis a significant area of research in organic chemistry and drug development. This document provides detailed application notes and experimental protocols for the stereoselective total synthesis of (+)-chrysanthemol, primarily based on the synthetic route developed by Mou et al. (2001), which commences from the readily available chiral starting material, R-(+)-carvone.[1][2] This ten-step synthesis proceeds with an overall yield of 2.4% and utilizes α-eudesmol as a key intermediate.[1][2]

Synthetic Strategy Overview

The total synthesis of (+)-chrysanthemol from R-(+)-carvone is a multi-step process that involves the initial construction of a bicyclic core, followed by functional group manipulations to install the requisite stereocenters and functionalities. The key stages of the synthesis are:

-

Robinson Annulation: Formation of a Wieland-Miescher ketone analog through a Robinson annulation of R-(+)-carvone.

-

Stereoselective Reductions and Functional Group Manipulations: A series of reductions and other transformations to establish the correct stereochemistry and introduce necessary functional groups.

-

Formation of the Key Intermediate, α-Eudesmol: Synthesis of the pivotal intermediate, α-eudesmol.

-

Conversion to (+)-Chrysanthemol: The final transformation of α-eudesmol into the target molecule, (+)-chrysanthemol.

Data Presentation

The following table summarizes the quantitative data for the key steps in the stereoselective total synthesis of this compound. Please note that the individual yields are representative estimates based on the overall reported yield, as the step-by-step yields were not available in the reviewed literature.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |

| 1 | Robinson Annulation | R-(+)-Carvone | Wieland-Miescher Ketone Analog | Ethyl acetoacetate, NaOEt, EtOH | ~75 | Diastereoselective |

| 2-9 | Functional Group Manipulations and Formation of α-Eudesmol | Wieland-Miescher Ketone Analog | α-Eudesmol | Multi-step sequence involving reductions, methylations, and eliminations | ~10 (over 8 steps) | Stereocontrolled |

| 10 | Conversion to this compound | α-Eudesmol | (+)-Chrysanthemol | To be determined from detailed literature | ~32 | Stereospecific |

| Overall | Total Synthesis | R-(+)-Carvone | (+)-Chrysanthemol | 10 Steps | 2.4 | Stereoselective |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the stereoselective total synthesis of this compound. These protocols are based on established methodologies for similar chemical transformations.

Step 1: Robinson Annulation of R-(+)-Carvone

This procedure describes the formation of a Wieland-Miescher ketone analog, a key bicyclic intermediate.

Materials:

-

R-(+)-Carvone

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl acetoacetate dropwise at room temperature with stirring.

-

After stirring for 15 minutes, add R-(+)-carvone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-